
(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one is a useful research compound. Its molecular formula is C24H16N2O6 and its molecular weight is 428.4. The purity is usually 95%.
BenchChem offers high-quality (2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Activities of Aminophenoxazinones
Aminophenoxazinones, a family of compounds with structural similarities to the specified chemical, are known for their diverse pharmacological activities. These compounds, including derivatives like Phx-1 and Phx-3, have been extensively studied for their anticancer properties against various cancer types, including gastric, colon cancer, glioblastoma, and melanoma. Besides anticancer activity, aminophenoxazinones exhibit antibacterial, antifungal, antiviral, and antiparasitic properties. These findings suggest a high potential for aminophenoxazinones as drugs, attributed to their activity levels and minimal adverse effects (J. G. Zorrilla et al., 2021).
Therapeutic Potential of Phenolic Compounds
Phenolic compounds, including tyrosol and hydroxytyrosol, found in olives, olive oil, and wine, have demonstrated significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Despite limited studies specifically in dentistry, the potential for these compounds in various clinical applications has been recognized. Their anti-inflammatory and antioxidant activities make them suitable for consideration in broader therapeutic contexts, including possibly related structures like the compound (Adriano Costa Ramos et al., 2020).
Environmental Applications and Degradation Studies
The study on the degradation of acetaminophen by advanced oxidation processes provides insights into how similar complex organic compounds might behave in environmental contexts. This research outlines the mechanisms, by-products, and biotoxicity of degradation processes, which could be relevant for understanding the environmental fate of related phenolic and aminophenoxazinone compounds (Mohammad Qutob et al., 2022).
properties
CAS RN |
33869-21-5 |
|---|---|
Product Name |
(2E)-7-amino-8-(2,4-dihydroxyphenyl)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)-10H-phenoxazin-3-one |
Molecular Formula |
C24H16N2O6 |
Molecular Weight |
428.4 |
IUPAC Name |
7-amino-2,8-bis(2,4-dihydroxyphenyl)phenoxazin-3-one |
InChI |
InChI=1S/C24H16N2O6/c25-17-9-23-18(7-15(17)13-3-1-11(27)5-20(13)29)26-19-8-16(22(31)10-24(19)32-23)14-4-2-12(28)6-21(14)30/h1-10,27-30H,25H2 |
InChI Key |
ABNVFGQXCGFSFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)O)C2=CC3=C(C=C2N)OC4=CC(=O)C(=CC4=N3)C5=C(C=C(C=C5)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



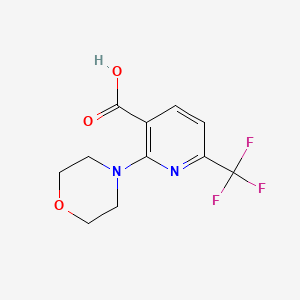
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
![5-(3-Methylbutyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2631241.png)
![1-[(3S,4S)-3-(2-Aminoethyl)-4-methylpyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2631243.png)
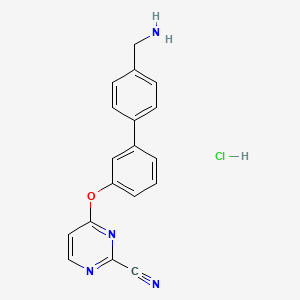
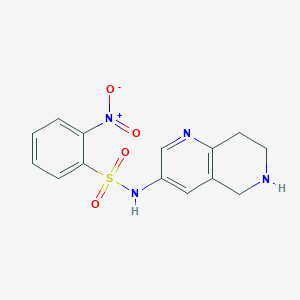
![(Z)-1-benzyl-3-(((thiophen-2-ylmethyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2631247.png)
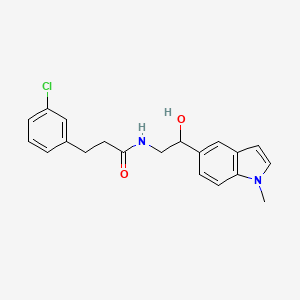
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631250.png)
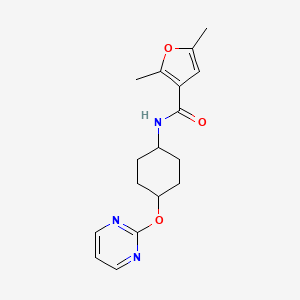
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631252.png)
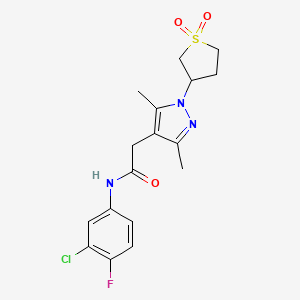
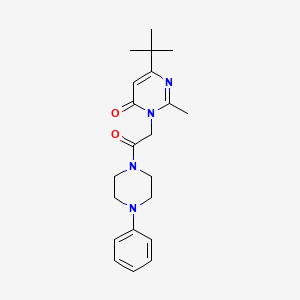
![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)